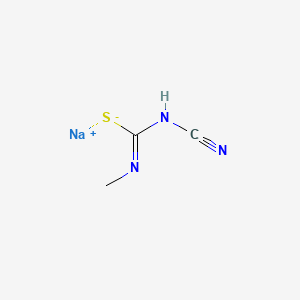

1-Cyano-3-methylisothiourea sodium salt

Description

Contextualization within Cyanothiourea and Isothiourea Derivatives

1-Cyano-3-methylisothiourea sodium salt belongs to the broader classes of cyanothiourea and isothiourea derivatives. Thioureas are a class of organosulfur compounds with the general formula (R¹R²N)(R³R⁴N)C=S. The presence of the sulfur atom, which is less electronegative than the oxygen in urea, imparts distinct chemical properties to thioureas and their derivatives. nih.gov

Isothioureas are isomers of thioureas, characterized by the presence of a C=N double bond and an S-alkyl or S-aryl group. The "iso" prefix indicates that the sulfur atom is bonded to the carbon skeleton via a single bond, and a double bond exists between the carbon and one of the nitrogen atoms. The salt form, as seen in this compound, suggests the deprotonation of a nitrogen atom, enhancing its nucleophilic character.

The cyano group (-C≡N) is a powerful electron-withdrawing group that significantly influences the reactivity of the molecule. Its presence can activate adjacent groups for nucleophilic attack and can itself participate in cyclization reactions to form nitrogen-containing heterocycles. The combination of the cyano group and the isothiourea moiety in one molecule creates a multifunctional platform for organic synthesis.

Research Significance as a Versatile Chemical Synthon and Reagent

The research significance of this compound lies in its potential as a versatile chemical synthon and reagent. A synthon is a conceptual unit within a molecule that can be formed by a known synthetic operation. This compound can be viewed as a synthon for various nitrogen- and sulfur-containing heterocyclic systems.

The reactivity of this compound is expected to be centered around several key features:

Nucleophilic Nitrogen Atoms: The nitrogen atoms of the isothiourea core can act as nucleophiles, participating in reactions with electrophiles.

Reactive Cyano Group: The cyano group can undergo addition reactions or be involved in cycloaddition processes.

Potential for Cyclization: The proximity of the cyano group and the isothiourea functionality allows for intramolecular cyclization reactions to form five- or six-membered rings.

These characteristics make this compound a promising precursor for the synthesis of compounds with potential applications in medicinal chemistry and materials science. Isothiourea derivatives, in general, have been explored for various biological activities. organic-chemistry.org

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C₃H₄N₃NaS |

| Molecular Weight | 137.14 g/mol |

| CAS Number | 67944-71-2 |

The versatility of synthons like this compound is a cornerstone of modern organic synthesis, enabling the efficient construction of complex molecular targets. The strategic combination of functional groups within this single molecule allows for a streamlined approach to the synthesis of diverse heterocyclic scaffolds.

Properties

IUPAC Name |

sodium;N-cyano-N'-methylcarbamimidothioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3S.Na/c1-5-3(7)6-2-4;/h1H3,(H2,5,6,7);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUIYSPUSAFHYLH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(NC#N)[S-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N3NaS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30218156 | |

| Record name | 1-Cyano-3-methylthiourea, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30218156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67944-71-2 | |

| Record name | 1-Cyano-3-methylthiourea, monosodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067944712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyano-3-methylthiourea, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30218156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyano-3-methylthiourea, monosodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.687 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Precursors

Established Synthetic Pathways for 1-Cyano-3-methylisothiourea Sodium Salt

The formation of the 1-cyano-3-methylisothiourea core structure is central to obtaining its sodium salt. Established synthetic strategies often involve multi-step sequences starting from readily available isothiocyanate and cyanide precursors.

Multi-Step Preparations from Isothiocyanate and Cyanide Precursors

A common approach to synthesizing the isothiourea framework involves the reaction of methyl isothiocyanate with a suitable cyanide source. Methyl isothiocyanate itself can be prepared through various methods, including the reaction of methylamine (B109427) with carbon disulfide, followed by oxidation. wikipedia.orggoogle.com One documented laboratory-scale synthesis involves reacting methylamine with carbon disulfide in the presence of sodium hydroxide (B78521) to form a dithiocarbamate (B8719985) salt, which is then reacted with ethyl chlorocarbonate to yield methyl isothiocyanate. orgsyn.org

The subsequent reaction with a cyanide source, such as sodium cyanamide (B42294), would lead to the formation of the N-cyanoisothiourea structure. The final step in this pathway is the formation of the sodium salt, which can be achieved by treatment with a suitable sodium base. While a direct protocol for this compound is not extensively detailed in publicly available literature, the synthesis of analogous N-substituted N'-cyano-S-methylisothioureas provides a strong basis for this proposed pathway. nih.govresearchgate.net

Exploration of Alternative Synthetic Routes

Alternative synthetic strategies may involve the use of different cyanating agents or a different order of bond formation. For instance, one could envision the S-methylation of a pre-formed cyanothiourea derivative. Another potential route could involve the reaction of S-methylisothiourea with a cyanogen (B1215507) halide, such as cyanogen bromide. However, these routes are less commonly described for this specific compound and may present challenges in terms of regioselectivity and handling of hazardous reagents. The development of greener and more efficient synthetic methods remains an active area of research in organic synthesis. scielo.brnumberanalytics.com

Precursor Chemistry and its Derivatization

The versatility of the N-cyano-S-methylisothiourea core structure allows for a wide range of derivatizations, primarily through reactions with amines. This chemistry is crucial for the synthesis of a variety of more complex molecules, including certain pharmaceuticals.

Synthesis of N1-Cyano-S-methylisothiourea Intermediates

The synthesis of N1-cyano-S-methylisothiourea intermediates is a key step in many synthetic routes. These intermediates are typically prepared by the reaction of commercially available dimethyl N-cyanodithioiminocarbonate with primary or secondary amines. nih.gov This reaction proceeds via the displacement of one of the methylthio groups by the amine, yielding the corresponding N-substituted-N'-cyano-S-methylisothiourea.

| Reactant 1 | Reactant 2 | Product |

| Dimethyl N-cyanodithioiminocarbonate | Primary or Secondary Amine | N-substituted-N'-cyano-S-methylisothiourea |

This reaction is generally efficient and provides a versatile method for introducing a wide range of substituents onto the isothiourea backbone.

Role of Primary and Secondary Amines in Precursor Functionalization

Primary and secondary amines play a crucial role in the functionalization of N1-cyano-S-methylisothiourea intermediates. The addition of an amine to these intermediates typically leads to the substitution of the S-methyl group, resulting in the formation of a substituted cyanoguanidine. nih.govbeilstein-journals.org This reaction is a cornerstone for the synthesis of various biologically active compounds. The reactivity of the amine and the specific reaction conditions can influence the outcome of the reaction.

Optimization of Reaction Conditions and Yields in Synthetic Protocols

The optimization of reaction conditions is paramount for achieving high yields and purity in the synthesis of this compound and its precursors. Key parameters that are often fine-tuned include temperature, solvent, reaction time, and the nature of the base used for salt formation. For instance, in the synthesis of related biguanide (B1667054) compounds from N1-cyano-S-methylisothioureas, reactions are often carried out in refluxing solvents like THF or dioxane. nih.gov The choice of solvent can significantly impact the solubility of reactants and intermediates, thereby affecting the reaction rate and yield.

| Parameter | Typical Conditions/Variations | Impact |

| Temperature | Room temperature to reflux | Affects reaction rate and selectivity. |

| Solvent | THF, dioxane, ethanol (B145695), water | Influences solubility and reactivity. |

| Catalyst/Reagent | Lewis acids (e.g., FeCl3, ZnCl2), Bases (e.g., sodium hydroxide) | Can accelerate reactions and influence product formation. |

| Reaction Time | Varies from hours to days | Dependent on the specific reactants and conditions. |

Systematic studies to optimize these parameters are crucial for developing robust and economically viable synthetic processes. This includes exploring different Lewis acids to activate the isothiourea group or various bases for the final salt formation to maximize yield and minimize side product formation. researchgate.netnih.gov

Advanced Reactivity and Mechanistic Investigations

Nucleophilic Reactivity of the Cyano and Thiomethyl Moieties

The 1-cyano-3-methylisothiourea sodium salt possesses two primary sites for nucleophilic attack: the nitrogen atom of the cyano group and the sulfur atom of the thiomethyl moiety. The lone pair of electrons on the nitrogen atom of the cyano group can participate in nucleophilic addition reactions, particularly with electron-deficient centers. Similarly, the sulfur atom of the thiomethyl group, with its lone pairs, can act as a soft nucleophile, readily attacking soft electrophiles. The relative nucleophilicity of these sites is influenced by the electronic effects of the rest of the molecule and the nature of the electrophile.

Electrophilic Activation and Reactivity Profiles

While primarily possessing nucleophilic character, this compound can be activated to exhibit electrophilic reactivity. Protonation or coordination of a Lewis acid to one of the nitrogen atoms or the sulfur atom can render the molecule susceptible to nucleophilic attack. For instance, activation of the cyano group can make the carbon atom of the nitrile susceptible to attack by nucleophiles. organic-chemistry.org

Furthermore, the carbon atom of the isothiourea moiety can act as an electrophilic center, particularly if the thiomethyl group is converted into a better leaving group. This electrophilic activation opens up pathways for a variety of substitution and addition reactions.

Mechanistic Studies of Addition and Substitution Reactions

The dual nucleophilic and electrophilic potential of this compound allows it to participate in a range of addition and substitution reactions. Mechanistic investigations into these reactions provide insights into the formation of various heterocyclic and acyclic compounds.

This compound can serve as a precursor for the synthesis of thioamides and carbamimidothioates. The formation of thioamides can be envisioned through a mechanism involving the reaction of the isothiourea with a suitable nucleophile, leading to the cleavage of the C-S bond and subsequent formation of the thioamide functionality. Several general methods for thioamide synthesis have been developed, some of which could potentially be adapted for use with this specific isothiourea. organic-chemistry.org

Carbamimidothioate formation would likely proceed through the reaction of the isothiourea with an amine, where the amine displaces the thiomethyl group. The mechanism would involve nucleophilic attack of the amine on the central carbon of the isothiourea, followed by elimination of methanethiol.

The thiomethyl group in isothioureas is a good leaving group, particularly after protonation or alkylation of the sulfur atom. This facilitates nucleophilic substitution reactions where various nucleophiles can displace the thiomethyl group. Studies on related (methylthio)benzylidene Meldrum's acids have shown that the substitution of the methylthio group by secondary alicyclic amines proceeds through a multi-step mechanism. nih.gov This involves the initial nucleophilic attachment of the amine to form a zwitterionic intermediate, followed by proton transfer and subsequent elimination of the methanethiolate. nih.gov A similar mechanistic pathway can be postulated for the substitution reactions of this compound.

Table 1: Plausible Nucleophilic Substitution Reactions of this compound

| Nucleophile | Product Type |

| Amines | Guanidines |

| Thiols | Dithiocarbamates |

| Alcohols | O-Alkylisoureas |

This table presents potential reaction outcomes based on the known reactivity of isothioureas.

Participation in Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

The conjugated system within this compound, particularly the N-C-N-C-S backbone, suggests its potential to participate in cycloaddition reactions. For instance, it could potentially act as a three-atom component in [3+2] cycloaddition reactions with suitable dipolarophiles. The cyano group can also participate in cycloadditions. While specific examples involving this particular salt are not extensively documented, the general reactivity of similar structures points towards this possibility as an area for further investigation.

Redox Chemistry and Reductive Capabilities

The sulfur atom in the thiomethyl group of this compound is in a relatively low oxidation state and can be oxidized. Thioureas and their derivatives are known to undergo oxidation to form various products, including disulfides and sulfonic acids. researchgate.net The specific products formed would depend on the nature of the oxidizing agent and the reaction conditions.

Coordination Chemistry and Metal Complexation

Ligand Characteristics and Potential Coordination Modes

1-Cyano-3-methylisothiourea, in its anionic form, presents multiple potential donor atoms for coordination to a metal center. The structure of the closely related neutral compound, 1-cyano-2-methylisothiourea, suggests the presence of a cyano group (-C≡N), an imine nitrogen (=N-), an amine nitrogen (-NH-), and a sulfur atom. nih.gov For 1-Cyano-3-methylisothiourea in its salt form, the deprotonated nitrogen atom would be a likely coordination site.

The potential coordination modes for the 1-cyano-3-methylisothiourea anion can be inferred from the behavior of related thiourea (B124793) and cyano ligands:

Monodentate Coordination:

S-coordination: Thiourea and its derivatives commonly coordinate to metal ions through the sulfur atom. nih.govscielo.org.za This is a soft donor site and is expected to form stable bonds with soft metal ions. Infrared spectroscopy can be a useful tool to determine this coordination, as a shift in the C=S stretching frequency upon complexation provides evidence of the sulfur atom's involvement in bonding. nih.govresearchgate.net

N-coordination: The nitrogen atoms of the cyano group or the isothiourea backbone are also potential coordination sites. The cyano group can coordinate in a terminal fashion through its nitrogen atom. scielo.org.za

Bidentate and Bridging Coordination:

N,S-Chelation: The ligand could potentially form a chelate ring by coordinating through the sulfur atom and one of the nitrogen atoms. mdpi.commdpi.com

Bridging Ligand: The cyano group is well-known for its ability to act as a bridging ligand between two metal centers (M-C≡N-M'). scielo.org.za The isothiourea backbone itself could also potentially bridge metal ions.

The specific coordination mode adopted will depend on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands in the coordination sphere.

Interactive Data Table: Potential Donor Atoms and Coordination Modes

| Donor Atom(s) | Coordination Mode | Remarks |

| Sulfur (S) | Monodentate | Common for thiourea derivatives, favored by soft metals. nih.govscielo.org.za |

| Nitrogen (N) of Cyano | Monodentate (terminal) | A common coordination mode for the cyano group. scielo.org.za |

| Nitrogen (N) of Isothiourea | Monodentate | Less common than S-coordination but possible. |

| Sulfur and Nitrogen (S, N) | Bidentate (chelating) | Formation of a stable chelate ring is possible. mdpi.commdpi.com |

| Cyano Group (C, N) | Bidentate (bridging) | Can link two metal centers. scielo.org.za |

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with 1-Cyano-3-methylisothiourea sodium salt would likely involve the reaction of a suitable metal salt with the ligand in an appropriate solvent. The resulting complexes can be characterized by various spectroscopic and analytical techniques, including Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR), UV-visible spectroscopy, and elemental analysis. mdpi.comrsc.org

Copper(I) complexes with thiourea-based ligands are well-documented. wm.edu The synthesis of copper(I) complexes of 1-Cyano-3-methylisothiourea could be achieved by reacting a copper(I) salt, such as copper(I) iodide or bromide, with the ligand. Alternatively, a copper(II) salt could be used, as N,N'-substituted thioureas have been shown to reduce Cu(II) to Cu(I) during the complexation reaction. rsc.org

The coordination geometry around the copper(I) center in such complexes is often tetrahedral or trigonal planar. rsc.org The resulting complexes can be mononuclear, dinuclear, or polymeric, with the ligands and potentially halide ions bridging the metal centers. wm.eduresearchgate.net For instance, dinuclear copper(I) complexes with bridging thione ligands have been reported. researchgate.net

Beyond copper, 1-Cyano-3-methylisothiourea is expected to form complexes with a variety of other transition metals. For example, mercury(II) is known to form cyanide complexes with thiourea derivatives, where the metal is coordinated to the sulfur atoms of the thiourea ligands and the carbon atoms of the cyanide groups. researchgate.net The resulting geometry is often a distorted tetrahedron. researchgate.net Complexes of other divalent metal ions such as Co(II), Ni(II), and Zn(II) with substituted thioureas have also been synthesized and characterized, often exhibiting four-coordinate geometries. nih.gov

Structural Elucidation of Coordination Compounds

Based on studies of similar ligands, several structural motifs can be anticipated:

Mononuclear Complexes: The metal center is coordinated to one or more 1-Cyano-3-methylisothiourea ligands and potentially other co-ligands. For example, distorted tetrahedral or square planar geometries are common for d-block metals. rsc.org

Dinuclear and Polynuclear Complexes: The ligands can act as bridges between metal centers, leading to the formation of dimers, trimers, or extended polymeric structures. wm.eduresearchgate.net Halide ions can also participate in bridging. researchgate.net

Spectroscopic techniques provide valuable structural information. In the IR spectra, a shift in the ν(C=S) and ν(C≡N) bands upon coordination can confirm the involvement of these groups in bonding. nih.govscielo.org.za NMR spectroscopy (¹H and ¹³C) can elucidate the structure in solution, with shifts in the resonances of the ligand upon complexation indicating the coordination sites. mdpi.comresearchgate.net

Interactive Data Table: Expected Structural Characteristics of Metal Complexes

| Metal Ion | Expected Geometry | Potential Structural Motifs | Key Characterization Techniques |

| Cu(I) | Tetrahedral, Trigonal Planar | Mononuclear, Dinuclear (S-bridged), Polymeric | X-ray Diffraction, IR, NMR |

| Hg(II) | Distorted Tetrahedral | Mononuclear | X-ray Diffraction, IR, NMR researchgate.net |

| Ni(II) | Square Planar | Mononuclear | UV-Vis, IR rsc.org |

| Zn(II) | Tetrahedral | Mononuclear | X-ray Diffraction, NMR rsc.org |

| Co(II) | Tetrahedral | Mononuclear | UV-Vis, Magnetic Susceptibility nih.gov |

Electronic Properties and Stability of Metal-Isothiourea Adducts

The electronic properties of metal complexes are dictated by the nature of the metal ion and the coordinated ligands. The electronic spectra (UV-visible) of transition metal complexes of 1-Cyano-3-methylisothiourea would be expected to show bands arising from d-d transitions and charge-transfer transitions. nih.gov For instance, Co(II) complexes in a tetrahedral field typically exhibit characteristic absorptions in the visible region. nih.gov

The stability of the metal-isothiourea adducts will be influenced by the strength of the metal-ligand bonds. The presence of both a soft sulfur donor and a borderline nitrogen donor in the 1-Cyano-3-methylisothiourea ligand allows for coordination to a range of metal ions with varying hardness. The formation of chelate rings, if it occurs, would enhance the thermodynamic stability of the complexes (the chelate effect).

Computational methods, such as Density Functional Theory (DFT), can be employed to calculate various quantum chemical parameters like hardness, electron affinity, and ionization energy for the ligand and its complexes. mdpi.com These calculations can provide insights into the electronic structure and reactivity of the compounds. mdpi.com

Catalytic Applications in Organic Transformations

Role as an Organic Catalyst in Synthetic Methodologies

Current research predominantly highlights 1-Cyano-3-methylisothiourea sodium salt as a reactant and precursor rather than a direct organic catalyst. The field of organocatalysis has seen a rise in the use of certain isothiourea derivatives, particularly chiral isothioureas, which act as Lewis bases to catalyze a variety of enantioselective transformations. researchgate.netnih.govresearchgate.net These catalysts can generate reactive intermediates such as acyl ammonium (B1175870), α,β-unsaturated acyl ammonium, and ammonium enolate species from simple starting materials. researchgate.netnih.govst-andrews.ac.uk However, these catalytically active isothioureas are structurally distinct from 1-Cyano-3-methylisothiourea, and there is a lack of specific studies demonstrating the catalytic activity of this compound in similar synthetic methodologies.

Applications as a Reducing Agent in Chemical Reactions

There is no significant evidence in the reviewed literature to suggest that this compound functions as a reducing agent in chemical reactions. Its chemical structure, characterized by the cyano and isothiourea functionalities, does not typically impart reducing properties.

Metal-Catalyzed Processes Utilizing this compound

The most prominent application of this compound is as a precursor in the metal-catalyzed synthesis of biguanides. This process leverages the reactivity of the cyano group and the substitution of the methylthio group. nih.gov

The synthesis of biguanides from N¹-cyano-S-methylisothioureas is a well-established method, often facilitated by the presence of copper(II) salts. nih.govbeilstein-journals.org This pathway is particularly useful for producing polysubstituted biguanides. nih.gov The reaction involves the addition of an amine to the N¹-cyano-S-methylisothiourea precursor. The presence of Cu(II) salts, such as CuCl₂, facilitates this transformation. nih.govbeilstein-journals.org

Historically, the reaction of cyanoguanidine with an ammoniacal solution of CuSO₄ was used to produce biguanide (B1667054). nih.govbeilstein-journals.org This methodology was later adapted for the synthesis of N¹-monoalkylbiguanides by reacting primary amines with cyanoguanidine in the presence of CuCl₂ in refluxing water. nih.govbeilstein-journals.org The reaction with copper results in the formation of biguanide-copper complexes, from which the final biguanide product is isolated after decomplexation. nih.gov The rate of this reaction is influenced by the nature of the amine, with secondary amines often reacting faster than primary amines. nih.gov

Table 1: Examples of Amines Used in Cu(II)-Catalyzed Biguanide Synthesis

| Amine Type | Reactivity with Arylcyanoguanidine |

| Aliphatic Amines | React better as free amines in aqueous ethanol (B145695) with excess copper(II) salts. nih.gov |

| Aniline Derivatives | React more readily as hydrochloride salts in a high boiling point solvent. nih.gov |

This table is generated based on the general reactivity trends described in the literature for biguanide synthesis.

Beyond copper, other transition metal compounds have been explored to enhance the synthesis of biguanides from cyanoguanidine precursors, which are closely related to N-cyano-S-methylisothioureas. The application of strong Lewis acids such as iron(III) chloride (FeCl₃) and zinc chloride (ZnCl₂) has been shown to increase both the rate and the yield of the reaction. nih.govresearchgate.netscholaris.ca

When N-substituted-N'-cyano-S-methylisothioureas react with primary amines in the presence of FeCl₃ or ZnCl₂, the reaction proceeds with the addition to the cyano group and the simultaneous substitution of the methylthio group to yield the corresponding biguanides. researchgate.net Suyama et al. developed an efficient route for synthesizing a wide range of substituted biguanides using a stoichiometric amount of iron(III) chloride as a Lewis acid to increase the reactivity of cyanoguanidine, achieving moderate to excellent yields. scholaris.ca

Table 2: Lewis Acids in Biguanide Synthesis

| Lewis Acid | Role |

| FeCl₃ | Increases reaction rate and yield. nih.gov |

| ZnCl₂ | Increases reaction rate and yield. nih.gov |

This table summarizes the role of different Lewis acids in the synthesis of biguanides from cyanoguanidine precursors.

Development of Heterogeneous Catalytic Systems and Nanocatalysts

The direct use of this compound in the development of heterogeneous catalytic systems and nanocatalysts is not well-documented. However, there are instances where related compounds, such as cyanoguanidine, have been used in the synthesis of nanocatalysts. For example, a novel hybrid nanocatalyst was developed by modifying magnetic g-C₃N₄ with arginine and cyanoguanidine. researchgate.net

Applications in Advanced Organic Synthesis and Chemical Materials

Synthesis of Complex Nitrogen-Containing Heterocycles

This compound is a key precursor in the formation of complex heterocyclic systems, which are integral to medicinal chemistry and materials science due to their diverse biological and physical properties.

1-Cyano-3-methylisothiourea sodium salt is instrumental in the synthesis of polysubstituted biguanides. The pathway to access biguanides from amines using N¹-cyano-S-methylisothioureas is a well-established method. This reaction leverages the reactivity of the cyano group and the substitution of the thiomethyl group.

The general mechanism involves the addition of an amine to the electrophilic sp² carbon atom of the N¹-cyano-S-methylisothiourea. This initial step typically leads to the substitution of the thiomethyl group, forming an N-substituted cyanoguanidine. This intermediate can then react with another amine, via addition to the cyano group, to form the final biguanide (B1667054) structure. Various conditions can be employed for this transformation, often involving heating in a polar solvent.

Table 1: Synthesis of Biguanides from N¹-cyano-S-methylisothiourea Precursors

| Reactant | Conditions | Product | Notes |

|---|---|---|---|

| Primary or Secondary Amine | Refluxing ethanol (B145695) | N-substituted cyanoguanidine | Intermediate product formed by substitution of the thiomethyl group. |

| N-substituted cyanoguanidine and Amine | Heating with copper salts or as hydrochloride salts | Polysubstituted biguanide | Final product formed by addition to the cyano group. |

While this compound is a precursor for nitrogen-containing compounds, its specific role as a direct intermediate in the synthesis of Triazolo[1,5-c]-pyrimidines is not extensively detailed in the available research. The synthesis of this particular heterocyclic system is more commonly achieved through other routes, such as the cyclization of hydrazinopyrimidines with reagents like cyanogen (B1215507) bromide.

The utility of this compound extends to the potential formation of other heterocyclic systems, primarily through the biguanide and cyanoguanidine intermediates it helps generate. For instance, biguanides are known precursors for the synthesis of 2,4-diamino-1,3,5-triazines through reactions with 1,1-dibromoalkenes, catalyzed by copper. However, direct, one-pot syntheses of other diverse heterocyclic systems starting from this compound are not widely documented.

Synthetic Utility in Agrochemical Development

The application of this compound in the specific context of agrochemical development is not well-documented in publicly available scientific literature. While many nitrogen-containing heterocycles, similar to those that could be derived from this compound, are known to have applications in agriculture as pesticides or herbicides, a direct link to the use of this specific salt as a key synthetic intermediate in this industry is not established.

Reagent in Biochemical and Analytical Methodologies

The reactivity of isothioureas and cyano groups suggests potential applications in biochemical and analytical contexts, such as the modification of biomolecules.

There is no specific information available detailing the use of this compound for the functionalization of the N-terminal amino acids of polypeptides. Methodologies for N-terminal modification typically employ other classes of reagents, such as aldehydes for reductive amination or specific reagents that react with N-terminal cysteine or serine residues. The reactivity profile of this compound has not been reported for this specific biochemical application.

Role in Reagents for Analytical Assays

The utility of this compound as a reagent in analytical assays is not well-established in current scientific literature. However, the broader class of thiourea (B124793) derivatives has been a subject of interest in analytical chemistry, particularly in chromatographic methods. Thiourea and its derivatives can be detected and quantified using techniques such as high-performance liquid chromatography (HPLC) coupled with polarographic or catalytic detection systems. This suggests that analytical methods could be developed for the detection and quantification of this compound itself.

While direct application as an analytical reagent for other substances is not documented, isothiourea derivatives, in general, can serve as precursors in the synthesis of more complex molecules used as analytical standards or reagents. The presence of the reactive cyano and isothiourea groups could potentially be exploited for derivatization reactions, although specific examples involving this particular sodium salt are not readily found.

Potential in Functional Material Design and Polymer Chemistry

The potential of this compound in the design of functional materials and in polymer chemistry can be inferred from the known reactivity of its constituent functional groups. Isothioureas are known to be involved in the synthesis of various heterocyclic compounds and can be used as building blocks for polymers.

The isothiourea moiety can be considered a protected form of a thiol, which could be unmasked under specific conditions to introduce thiol groups into a polymer chain, allowing for subsequent cross-linking or functionalization. Polymers containing thiourea or isothiourea units in their backbone or as pendant groups have been investigated for various applications, including as adsorbents for heavy metals and in the synthesis of specialty resins.

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. High-resolution ¹H and ¹³C NMR, along with advanced NMR techniques, provide a detailed picture of the atomic connectivity and chemical environment within the 1-Cyano-3-methylisothiourea anion.

High-Resolution ¹H and ¹³C NMR for Structural Assignments

High-resolution ¹H and ¹³C NMR spectra are critical for the initial structural verification of 1-Cyano-3-methylisothiourea sodium salt. The expected chemical shifts are predicted based on the analysis of its neutral analogue, N'-cyano-S-methylisothiourea, and related structures.

In the ¹H NMR spectrum, the most prominent signal is expected to be a singlet corresponding to the methyl (CH₃) protons. Given the attachment to a sulfur atom, which is less electronegative than oxygen or nitrogen, this peak is anticipated to appear in the upfield region of the spectrum. The presence of a nearby π-system in the isothiourea backbone may cause a slight downfield shift compared to a simple methyl sulfide.

The ¹³C NMR spectrum provides information on all the carbon environments within the molecule. Three distinct signals are expected for the 1-Cyano-3-methylisothiourea anion: one for the methyl carbon, one for the cyano carbon, and one for the isothiourea carbon. The chemical shifts can be estimated by comparison with known values for similar functional groups.

Predicted ¹H NMR Chemical Shifts for the Anion of 1-Cyano-3-methylisothiourea

| Group | Predicted Chemical Shift (δ) in ppm (Solvent: DMSO-d₆) | Multiplicity |

|---|---|---|

| S-CH₃ | 2.0 - 2.5 | Singlet |

| N-H | 7.0 - 8.0 | Broad Singlet |

Predicted ¹³C NMR Chemical Shifts for the Anion of 1-Cyano-3-methylisothiourea

| Carbon Atom | Predicted Chemical Shift (δ) in ppm |

|---|---|

| S-C H₃ | 12 - 17 |

| C ≡N | 115 - 125 |

| N-C =N | 155 - 165 |

Note: The chemical shifts are predictions and may vary based on solvent and experimental conditions.

Advanced NMR Techniques for Mechanistic Insights

To gain deeper insights into the molecular structure and connectivity, advanced 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable.

An HSQC experiment would show a correlation between the methyl protons and the methyl carbon, confirming their direct attachment.

An HMBC experiment would reveal longer-range couplings. For instance, correlations would be expected between the methyl protons and the isothiourea carbon (a three-bond coupling), and potentially between the N-H proton and the isothiourea and cyano carbons. These correlations would definitively establish the connectivity of the molecular backbone.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. For this compound, these techniques can confirm the presence of the key cyano and isothiourea moieties.

The most characteristic vibration is the C≡N stretching mode of the cyano group, which is expected to appear as a strong, sharp band in the IR spectrum and a distinct band in the Raman spectrum, typically in the range of 2100-2250 cm⁻¹. The exact position can be influenced by conjugation and the electronic environment.

Other important vibrational modes include the C-S stretch, C-N stretches, and N-H bending vibrations. The C=N stretching vibration of the isothiourea group is expected in the 1600-1650 cm⁻¹ region. The C-S stretching vibration typically appears as a weaker band in the 600-800 cm⁻¹ range.

Predicted Vibrational Frequencies for the Anion of 1-Cyano-3-methylisothiourea

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| N-H Stretch | 3200 - 3400 | Medium | Medium |

| C≡N Stretch | 2150 - 2250 | Strong | Strong |

| C=N Stretch | 1600 - 1650 | Medium | Medium |

| N-H Bend | 1550 - 1620 | Medium | Weak |

| C-N Stretch | 1200 - 1350 | Strong | Medium |

| C-S Stretch | 600 - 800 | Medium | Strong |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Photochemical Studies

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The chromophores present in the 1-Cyano-3-methylisothiourea anion, namely the cyano group and the isothiourea moiety with its double bond and lone pairs on nitrogen and sulfur, are expected to give rise to characteristic absorptions.

Likely electronic transitions include n→π* and π→π. The n→π transitions, involving the lone pair electrons on the nitrogen and sulfur atoms, are typically of lower energy and appear at longer wavelengths, possibly in the near-UV region. The π→π* transitions, associated with the π-system of the C=N and C≡N bonds, are expected to be more intense and occur at shorter wavelengths in the UV region. The solvent can influence the position of these absorption maxima. In polar solvents like methanol, a blue shift (hypsochromic shift) of n→π* transitions and a red shift (bathochromic shift) of π→π* transitions are often observed.

Predicted UV-Vis Absorption Maxima for the Anion of 1-Cyano-3-methylisothiourea

| Electronic Transition | Predicted Wavelength Range (nm) |

|---|---|

| n→π* | 280 - 350 |

| π→π* | 200 - 280 |

Photochemical studies could be conducted by irradiating a solution of the compound with light of a wavelength corresponding to its absorption maxima to investigate potential photochemical reactions, such as isomerization or degradation.

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Obtaining suitable crystals of this compound would allow for the determination of bond lengths, bond angles, and intermolecular interactions.

Based on crystal structures of related isothiourea derivatives, the C=N bond is expected to have a length indicative of a double bond, while the C-S and C-N single bonds will have lengths consistent with their bond orders. The cyano group is expected to be nearly linear. In the solid state, it is likely that intermolecular hydrogen bonding involving the N-H groups and the nitrogen of the cyano group or the sulfur atom, as well as ionic interactions with the sodium cation, will play a significant role in the crystal packing.

Predicted Bond Lengths and Angles for the Anion of 1-Cyano-3-methylisothiourea

| Bond | Predicted Length (Å) | Angle | Predicted Angle (°) |

|---|---|---|---|

| C=N | 1.27 - 1.30 | S-C-N | 115 - 120 |

| C-S | 1.75 - 1.80 | C-S-C | 100 - 105 |

| C-N (single) | 1.35 - 1.40 | C-N-C | 120 - 125 |

| C≡N | 1.14 - 1.16 | N-C≡N | ~180 |

Mass Spectrometry for Molecular Identification and Fragmentation Studies

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

For this compound, using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would be expected to show a prominent peak for the intact anion [C₃H₄N₃S]⁻ at a mass-to-charge ratio (m/z) corresponding to its molecular weight. In positive ion mode, adducts with sodium, such as [M+Na]⁺ or [M+2Na-H]⁺, might be observed.

Under higher energy conditions, such as in Electron Ionization (EI) mass spectrometry (more applicable to the neutral form), or through tandem mass spectrometry (MS/MS) experiments, fragmentation of the molecule would occur. Plausible fragmentation pathways would involve the loss of small neutral molecules or radicals.

Predicted Fragmentation Pattern for the Anion of 1-Cyano-3-methylisothiourea

| Fragment Ion | Proposed Neutral Loss | Predicted m/z |

|---|---|---|

| [M-H]⁻ | H | M-1 |

| [M-CH₃]⁻ | CH₃ | M-15 |

| [M-CN]⁻ | CN | M-26 |

| [M-SCH₃]⁻ | SCH₃ | M-47 |

M represents the mass of the anion.

Advanced Analytical Techniques for Material Characterization

A comprehensive search for specific research findings and data on the advanced analytical characterization of This compound using techniques such as Thermogravimetric Analysis (TGA), Scanning Electron Microscopy (SEM), Energy-Dispersive X-ray Spectroscopy (EDS), Brunauer-Emmett-Teller (BET) analysis, Inductively Coupled Plasma Mass Spectrometry (ICP-MS), and Dynamic Light Scattering (DLS) for nanomaterials has yielded insufficient specific data in the scientific literature.

While these analytical techniques are standard methodologies for the thorough characterization of chemical compounds and materials, providing critical information on thermal stability, surface morphology, elemental composition, surface area, trace elemental impurities, and particle size distribution in the case of nanomaterials, specific studies applying these methods to this compound are not publicly available at this time.

Thermogravimetric Analysis (TGA) would be employed to determine the thermal stability of this compound, identifying decomposition temperatures and volatile components by monitoring mass changes as a function of temperature.

Scanning Electron Microscopy (SEM) coupled with Energy-Dispersive X-ray Spectroscopy (EDS) would provide insights into the surface morphology, particle shape, and elemental composition of the compound at the micro-scale.

Brunauer-Emmett-Teller (BET) analysis would be utilized to measure the specific surface area of the solid material, a crucial parameter for applications in catalysis and formulation science.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) would be the method of choice for detecting and quantifying trace elemental impurities within a sample of this compound, ensuring its purity.

For formulations involving this compound at the nanoscale, Dynamic Light Scattering (DLS) would be an essential technique for determining the size distribution and stability of nanoparticles in a liquid suspension. mdpi.com

Due to the absence of specific experimental data and research findings for this compound in the searched scientific literature, data tables and detailed research findings for these characterization techniques cannot be provided at this time.

Theoretical and Computational Chemistry Studies

Electronic Structure and Molecular Orbital Calculations

No specific studies on the electronic structure or molecular orbital calculations for 1-Cyano-3-methylisothiourea sodium salt were identified. Such studies would typically involve methods like Density Functional Theory (DFT) or ab initio calculations to determine orbital energies (HOMO, LUMO), electron density distribution, and molecular electrostatic potential maps.

Computational Modeling of Reaction Mechanisms and Transition States

There is no available research on the computational modeling of reaction mechanisms involving this compound. This type of research would investigate the pathways, intermediate structures, and transition states of chemical reactions where this compound acts as a reactant or product, providing insights into its reactivity.

Quantum Chemical Analysis of Tautomeric Forms and Conformational Landscapes

A quantum chemical analysis of the tautomeric forms and conformational landscape of this compound has not been reported in the literature. Such an analysis would explore the relative stabilities of different isomers and the energy barriers between them.

Prediction of Spectroscopic Properties through Computational Methods

No computational studies predicting the spectroscopic properties (e.g., IR, Raman, NMR spectra) of this compound were found. These predictions are valuable for interpreting experimental spectra and confirming molecular structures.

Computational Design of Novel Derivatives and Reactivity

There is no evidence of research focused on the computational design of novel derivatives of this compound or the prediction of their reactivity. This area of study would use computational screening to identify new molecules with desired properties based on the parent structure.

Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthetic Approaches

The future development of applications for 1-Cyano-3-methylisothiourea sodium salt is intrinsically linked to the availability of efficient and sustainable methods for its synthesis. Current synthetic routes for isothiourea derivatives often rely on traditional methods that may involve hazardous reagents and generate significant waste. Future research will likely focus on developing greener synthetic pathways.

Recent advancements in the synthesis of isothioureas have highlighted the potential of electrocatalytic three-component reactions, which avoid the need for heavy metal catalysts and stoichiometric oxidants. keaipublishing.com Such an approach, if adapted for this compound, could offer a more environmentally benign and atom-economical synthesis.

Moreover, the principles of green chemistry, such as the use of renewable resources and energy-efficient reaction conditions, are expected to be central to the development of new synthetic methods. For instance, the use of solar energy in the synthesis of symmetrical N,N'-disubstituted thiourea (B124793) derivatives in water has been reported, showcasing a move towards more sustainable chemical manufacturing. researchgate.net Investigating similar solar- or microwave-assisted syntheses for this compound could lead to more eco-friendly production processes. mdpi.comjddhs.com

| Potential Sustainable Synthetic Approach | Key Advantages | Relevant Research on Related Compounds |

| Electrochemical Synthesis | Avoids heavy metal catalysts and oxidants, high atom economy. keaipublishing.com | Electrocatalytic three-component reaction for isothiourea synthesis. keaipublishing.com |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption. mdpi.com | Rapid and efficient synthesis of various organic compounds. mdpi.com |

| Solar-Powered Synthesis | Utilizes renewable energy, environmentally friendly. researchgate.net | Green synthesis of thiourea derivatives in water using solar energy. researchgate.net |

| Synthesis in Green Solvents | Use of water or other non-toxic, biodegradable solvents. google.com | One-step synthesis of thiourea derivatives in water. google.com |

Design of Advanced Catalytic Systems Based on this compound

The isothiourea moiety is known to act as a potent organocatalyst and as a ligand in transition metal catalysis. keaipublishing.com This suggests that this compound could serve as a valuable building block for the design of novel catalytic systems.

Future research could explore the use of this compound as a Lewis base catalyst in enantioselective transformations. Isothiourea catalysts have been successfully employed in the functionalization of various organic molecules. semanticscholar.orgrsc.org The specific electronic and steric properties of this compound may offer unique reactivity and selectivity in such catalytic processes.

Furthermore, the potential of isothioureas to act as ligands for transition metals opens up avenues for the development of new metal-based catalysts. st-andrews.ac.uk The coordination of this compound to metals such as gold or palladium could lead to catalysts with novel activities for a range of organic transformations, including coupling reactions and asymmetric catalysis. st-andrews.ac.ukcore.ac.uk

| Potential Catalytic Application | Catalyst Type | Rationale Based on Related Compounds |

| Enantioselective Michael Additions | Organocatalyst | Isothioureas are effective catalysts for asymmetric Michael additions. rsc.org |

| Acylative Kinetic Resolutions | Organocatalyst | Novel isothiourea catalysts have been developed for kinetic resolutions. st-andrews.ac.uk |

| Heck and Suzuki Coupling Reactions | Ligand for Palladium | Bis(thiourea) ligands have been successfully used in Pd-catalyzed coupling reactions. core.ac.uk |

| Gold-Catalyzed Transformations | Ligand for Gold | Chiral gold(I)-isothiourea complexes have been synthesized and applied in catalysis. st-andrews.ac.uk |

Exploration in Medicinal Chemistry and Bio-conjugation Strategies

Thiourea and isothiourea derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. mdpi.commdpi.comnih.gov This provides a strong rationale for investigating the therapeutic potential of this compound.

The cyanoguanidine substructure, which is related to the core of the title compound, is also a known pharmacophore. For instance, pyridyl cyanoguanidines have shown potent antitumor activity. aacrjournals.org The unique combination of the isothiourea and cyano functionalities in this compound may lead to novel biological activities. Future research should involve the screening of this compound against a variety of biological targets.

In addition to its potential as a standalone therapeutic agent, the reactivity of the isothiourea and cyano groups could be exploited in bio-conjugation strategies. libretexts.orgyoutube.com These techniques are crucial for linking biomolecules to other molecules for applications in diagnostics and therapeutics, such as in the development of antibody-drug conjugates. nih.govrsc.org The potential for this compound to act as a linker in such applications warrants further investigation.

| Potential Medicinal Application | Therapeutic Area | Evidence from Related Compounds |

| Anticancer Agent | Oncology | Pyridyl cyanoguanidines exhibit potent antitumor activity. aacrjournals.org Thiourea derivatives show promise in cancer therapy. mdpi.com |

| Antimicrobial Agent | Infectious Diseases | Thiourea derivatives have demonstrated antibacterial and antifungal properties. mdpi.com |

| Antiviral Agent | Virology | Certain thiourea derivatives have been investigated for their anti-HIV activity. nih.gov |

| Drug Efflux Pump Inhibitors | Antibiotic Resistance | Fluorophenylalkyl-substituted cyanoguanidine derivatives have been studied as MATE transporter inhibitors. researchgate.net |

| Bio-conjugation Linker | Drug Delivery | The reactive functional groups could be utilized for linking biomolecules. libretexts.orgnih.gov |

Integration with Green Chemistry Principles and Sustainable Processes

The integration of green chemistry principles into all stages of the chemical lifecycle is becoming increasingly important. For this compound, this entails not only the development of green synthetic methods as discussed in section 9.1, but also its use in sustainable chemical processes.

Future research could focus on utilizing this compound in reactions that are conducted in environmentally benign solvents, such as water or supercritical fluids, or even under solvent-free conditions. rsc.org The development of processes that minimize waste and maximize resource efficiency will be a key area of investigation.

Furthermore, the potential for this compound to be derived from renewable feedstocks could be explored. While currently likely derived from petrochemical sources, future innovations may allow for the synthesis of its precursors from biomass. The broader class of cyanoguanidines has been considered in the context of sustainable production from raw materials like electrical energy, carbon, nitrogen, and water. google.com

Interdisciplinary Research at the Interface of Chemistry and Materials Science

The intersection of chemistry and materials science offers exciting opportunities for the application of novel compounds in the development of advanced materials. omicsonline.org While there is no current research linking this compound to materials science, its chemical structure suggests several potential avenues for interdisciplinary research.

The presence of multiple coordination sites in the molecule, including the nitrogen and sulfur atoms, suggests that it could be used as a building block for coordination polymers and metal-organic frameworks (MOFs). These materials have a wide range of applications, including in gas storage, separation, and catalysis.

Additionally, thiourea derivatives have been reported as components of polymers. analis.com.my It is conceivable that this compound could be incorporated into polymer backbones or used as a cross-linking agent to create materials with unique thermal, mechanical, or optical properties. The cyanamide (B42294) functionality is also known to be useful in coordination chemistry with applications in materials science. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 1-cyano-3-methylisothiourea sodium salt in laboratory settings?

- Methodological Answer : Synthesis typically involves reacting cyanamide with methylisothiourea in a controlled alkaline environment. Purification can be achieved via recrystallization using solvents like ethanol-water mixtures, ensuring solubility parameters align with the compound’s properties. Confirm purity via melting point analysis and thin-layer chromatography (TLC). For insoluble salts, precipitation methods (e.g., double decomposition) are applicable .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- FT-IR to verify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, S-C-N vibrations).

- NMR (¹H and ¹³C) to confirm molecular structure and substituent arrangement.

- Elemental analysis (CHNS/O) to validate stoichiometry, particularly sodium content via flame photometry or ICP-OES .

Q. What safety protocols are critical when handling this compound due to its reactive functional groups?

- Methodological Answer : Conduct a risk assessment (e.g., NFPA or GHS criteria) for cyanide-related toxicity and thiourea derivatives. Use fume hoods, nitrile gloves, and eye protection. Store in airtight containers away from acids to prevent hydrogen cyanide release. Emergency protocols should include immediate neutralization with sodium thiosulfate .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Use kinetic studies under varying pH and temperature conditions. Monitor reaction progress via HPLC or GC-MS, focusing on byproduct formation (e.g., methylthiourea derivatives). Isotopic labeling (e.g., ¹⁵N-cyanamide) can trace reaction pathways .

Q. What strategies resolve contradictions in stability data under different environmental conditions?

- Methodological Answer : Perform accelerated stability studies (ICH guidelines):

- Thermal stability : Use TGA/DSC to identify decomposition thresholds.

- Photodegradation : Expose samples to UV-Vis light and analyze degradation products via LC-QTOF-MS.

- Cross-validate findings with computational models (e.g., DFT for bond dissociation energies) .

Q. How can mechanistic studies differentiate between ionic vs. radical pathways in its redox reactions?

- Methodological Answer : Employ radical scavengers (e.g., TEMPO) to quench radical intermediates. Use EPR spectroscopy to detect free radicals. Compare kinetic isotope effects (KIE) using deuterated solvents to infer transition states .

Q. What analytical approaches quantify trace impurities in synthesized batches?

- Methodological Answer : Develop a UPLC method with a C18 column and MS detection. Validate sensitivity (LOQ < 0.1%) for common impurities like unreacted cyanamide. Use standard addition to mitigate matrix effects .

Data Interpretation & Validation

Q. How should researchers address discrepancies between theoretical and experimental sodium content?

- Methodological Answer : Calibrate sodium quantification methods (e.g., flame photometry) with certified reference standards. Account for hydration states by Karl Fischer titration. Cross-check with ion chromatography to rule out interference from other sodium salts .

Q. What statistical methods are suitable for analyzing dose-response relationships in toxicity studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.